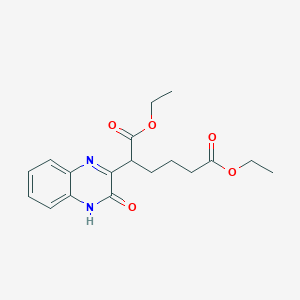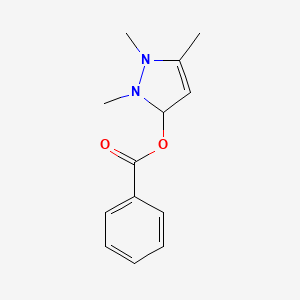
1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three methyl groups and a benzoate ester group, making it a unique derivative of pyrazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst. The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The benzoate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring.
Applications De Recherche Scientifique
1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Mécanisme D'action
The mechanism of action of 1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole: A similar compound with three methyl groups but lacking the benzoate ester group.
1,3-Diphenyl-4,5-dihydro-1H-pyrazole: Another pyrazole derivative with different substituents on the pyrazole ring.
Uniqueness
1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate is unique due to the presence of both the benzoate ester group and the specific arrangement of methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
(1,2,5-trimethyl-3H-pyrazol-3-yl) benzoate |
InChI |
InChI=1S/C13H16N2O2/c1-10-9-12(15(3)14(10)2)17-13(16)11-7-5-4-6-8-11/h4-9,12H,1-3H3 |
Clé InChI |
GEVFDRSMRXOPEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N(N1C)C)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)
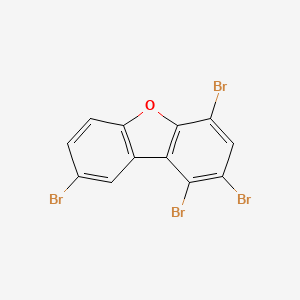
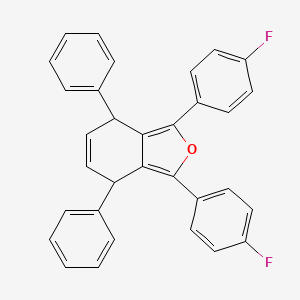


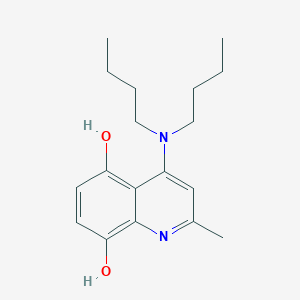

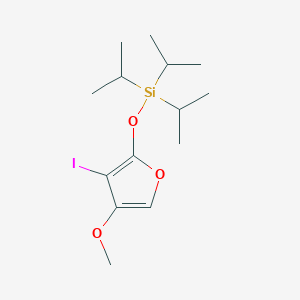
![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)

![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)
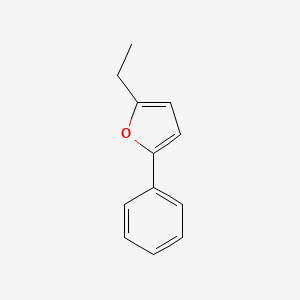
![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)
